1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]pyrrolidine-2-carboxylic acid
Description
1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]pyrrolidine-2-carboxylic acid is a heterocyclic organic compound featuring a pyrrolidine ring (a 5-membered nitrogen-containing ring) substituted at the 2-position with a carboxylic acid group. The benzoyl moiety attached to the pyrrolidine nitrogen is further modified with a chloro group at the 2-position and a dimethylsulfamoyl group at the 5-position of the benzene ring .
The compound is listed under discontinued product categories by suppliers like CymitQuimica, suggesting challenges in synthesis, commercial demand, or regulatory considerations . Its precise biological targets and applications remain underexplored in publicly available literature.
Properties
IUPAC Name |
1-[2-chloro-5-(dimethylsulfamoyl)benzoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O5S/c1-16(2)23(21,22)9-5-6-11(15)10(8-9)13(18)17-7-3-4-12(17)14(19)20/h5-6,8,12H,3-4,7H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREUMSFJBUGFOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)N2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common route starts with the preparation of the benzoyl chloride derivative, which is then subjected to chlorination and sulfonation reactions to introduce the chloro and dimethylsulfamoyl groups, respectively. The final step involves coupling this intermediate with pyrrolidine-2-carboxylic acid under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter the chloro or sulfonyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups depending on the nucleophile used.
Scientific Research Applications
1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dimethylsulfamoyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The dimethylsulfamoyl and chloro groups in both pyrrolidine and piperidine analogues contribute to higher XLogP3 values (~1.6–1.7) compared to simpler pyrrolidine derivatives like 1-methyl-5-oxopyrrolidine-3-carboxylic acid (XLogP3 = -0.8) .
- Synthetic Accessibility : The discontinued status of the target compound contrasts with the commercial availability of its piperidine analogue, suggesting differences in synthetic feasibility or stability .
Stability and Commercial Viability
- Target Compound : Discontinued status implies challenges in large-scale production or storage stability, possibly due to hydrolytic sensitivity of the sulfamoyl group or pyrrolidine ring .
- Piperidine Analogue : Higher commercial availability (95% purity) reflects better stability or broader applicability in medicinal chemistry workflows .
Biological Activity
1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]pyrrolidine-2-carboxylic acid, often referred to as DRB36196, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article will explore its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
The compound functions primarily as an inhibitor of metalloproteases, particularly zinc-dependent proteases. These enzymes play crucial roles in various physiological processes, including cell signaling and extracellular matrix remodeling. By inhibiting these enzymes, the compound may influence pathways involved in disease states such as hypertension, cardiac insufficiency, and cancer .
Antitumor Effects
Research has indicated that this compound exhibits significant antitumor activity. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against the SJSA-1 osteosarcoma cell line, showing promising results with IC50 values indicating effective growth inhibition .
Cytostatic Properties
The compound's cytostatic properties suggest its potential utility in cancer therapy. It has been noted for its ability to induce apoptosis in cancer cells through mechanisms involving the activation of p53 pathways and subsequent cleavage of PARP (Poly (ADP-ribose) polymerase) and caspase-3 .
Table 1: Summary of Biological Activities
Pharmacodynamics and Efficacy Studies
In animal models, particularly murine xenograft models, the compound has shown moderate tumor growth inhibition when administered at doses such as 100 mg/kg. The pharmacodynamic studies revealed that it effectively activates p53 and induces apoptosis markers in tumor tissues .
Therapeutic Applications
Given its biological activity, this compound holds potential therapeutic applications in:
- Cancer Treatment : As an antitumor agent targeting specific cancers.
- Cardiovascular Diseases : By inhibiting metalloproteases involved in vascular remodeling.
- Neurological Disorders : Potential use in conditions where protease activity is implicated.
Q & A
Q. What are the common synthetic routes for 1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]pyrrolidine-2-carboxylic acid, and how is stereochemical integrity maintained?
The synthesis typically involves coupling the pyrrolidine-2-carboxylic acid core with a substituted benzoyl chloride derivative under basic conditions. Chiral catalysts (e.g., Rhodium(I) complexes) or chiral auxiliaries are employed to preserve stereochemistry, particularly at the pyrrolidine ring . Reaction conditions such as low temperatures (-20°C to 0°C) and anhydrous solvents (e.g., THF or DCM) are critical to minimize racemization. Post-synthesis, enantiomeric excess is validated via chiral HPLC or polarimetry .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural conformation?
Key methods include:
- NMR Spectroscopy : , , and 2D NMR (COSY, HSQC) to confirm regiochemistry and substituent orientation.
- X-ray Crystallography : Resolves absolute stereochemistry and intermolecular interactions .
- HPLC-MS : Quantifies purity (>98%) and detects trace impurities using reverse-phase C18 columns with UV detection at 254 nm .
Q. How are receptor binding assays designed to study this compound’s interactions with biological targets?
In vitro assays using surface plasmon resonance (SPR) or fluorescence polarization measure binding affinity (K) to receptors like G-protein-coupled receptors (GPCRs) or enzymes (e.g., kinases). Competitive binding studies with radiolabeled ligands (e.g., -ligands) are conducted at physiological pH (7.4) and 37°C to mimic in vivo conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental binding data for this compound?
Discrepancies often arise from solvent effects or protein flexibility. Strategies include:
- Molecular Dynamics (MD) Simulations : Incorporate explicit solvent models (e.g., TIP3P water) to refine docking poses.
- Alchemical Free Energy Calculations : Compare binding free energies across protonation states or tautomers .
- Experimental Validation : Use site-directed mutagenesis to confirm critical binding residues .
Q. What experimental design principles optimize synthetic yield while minimizing side reactions?
Apply Design of Experiments (DoE) methodologies:
Q. What mechanistic insights can be gained from isotopic labeling studies of this compound’s metabolic pathways?
- or -labeled analogs track metabolic stability in hepatocyte incubations. LC-HRMS identifies major metabolites (e.g., dimethylsulfamoyl hydrolysis products). Stable isotope trapping with glutathione reveals reactive intermediates, aiding toxicity risk assessment .
Q. How does stereochemistry influence this compound’s pharmacological activity and off-target effects?
Comparative studies of enantiomers show distinct binding profiles. For example, the (2S,5R)-enantiomer may exhibit 10-fold higher affinity for a target receptor than its (2R,5S)-counterpart due to steric clashes in the binding pocket. Off-target effects are assessed via broad-panel kinase assays or transcriptomics .
Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate plasma exposure (C, AUC) with target engagement.
- Metabolite Identification : Use liver microsomes to predict first-pass metabolism.
- Formulation Adjustments : Improve solubility via salt formation (e.g., sodium carboxylate) or nanoemulsions .
Q. How can researchers troubleshoot low activity in lead optimization campaigns?
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., dimethylsulfamoyl → trifluoromethylsulfonyl) to enhance potency.
- Molecular Dynamics (MD) : Identify conformational flexibility hindering binding.
- Crystallography : Resolve co-crystal structures to guide rational design .
Q. What methodologies assess the compound’s potential cytotoxicity and off-target pharmacology?
- In Silico Toxicity Prediction : Tools like Derek Nexus flag structural alerts (e.g., reactive sulfonamide groups).
- High-Content Screening (HCS) : Measure mitochondrial membrane potential and ROS production in HepG2 cells.
- Safety Pharmacological Panels : Evaluate hERG inhibition and cytokine release .
Data Analysis & Experimental Design
Q. How do researchers validate the specificity of this compound in complex biological matrices?
- Competitive Binding Assays : Use unlabeled competitors to confirm target selectivity.
- Chemical Proteomics : Employ affinity pulldowns with biotinylated probes to identify interacting proteins.
- Cross-Reactivity Screening : Test against homologous receptors (e.g., GPCR subfamilies) .
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
